molecular formula C20H18ClN3O2S B2742053 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888443-63-8

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2742053
CAS No.: 888443-63-8
M. Wt: 399.89
InChI Key: ZMBLZDLAXXDWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 2-methoxyethylamine and a pyrimidine derivative under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-11-10-24-19(25)18-17(15-4-2-3-5-16(15)22-18)23-20(24)27-12-13-6-8-14(21)9-7-13/h2-9,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBLZDLAXXDWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.